3-Bromo-2,5-difluorobenzoyl chloride
Description
3-Bromo-2,5-difluorobenzoyl chloride (CAS No. 1807193-33-4) is a halogenated aromatic acyl chloride with the molecular formula C₇H₂BrClF₂O and a molecular weight of 255.44 g/mol . Its IUPAC name reflects the substitution pattern: a bromine atom at the 3-position and fluorine atoms at the 2- and 5-positions on the benzoyl chloride backbone. This compound is commercially available through suppliers like Advanced Technology & Industrial Co., Ltd., and its InChIKey (TZYMCPQQRIAFHP-UHFFFAOYSA-N) confirms its unique structural identity .
Properties
IUPAC Name |
3-bromo-2,5-difluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-5-2-3(10)1-4(6(5)11)7(9)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYMCPQQRIAFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-difluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and fluorination reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine would yield an amide derivative, while reaction with an alcohol would produce an ester .
Scientific Research Applications
Organic Synthesis
3-Bromo-2,5-difluorobenzoyl chloride serves as a versatile reagent in organic synthesis. Its acyl chloride functionality allows for the formation of complex molecules through various coupling reactions. This property makes it valuable for creating intermediates in pharmaceutical development and specialty chemicals.
Pharmaceutical Development
The compound is utilized in the synthesis of bioactive molecules, particularly those targeting the central nervous system (CNS). It has been noted for its role in developing potential treatments for CNS disorders such as Alzheimer's disease due to its ability to modulate dopamine neurotransmission pathways .
Anticancer Research
Recent studies have highlighted the compound's potential anti-cancer properties. It participates in synthesizing derivatives that exhibit activity against hyperproliferative diseases, including various cancer types .
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Reagent for forming complex molecules | High reactivity and versatility |
| Pharmaceutical Development | Intermediate for CNS-targeting drugs | Potential treatments for CNS disorders |
| Anticancer Research | Synthesis of bioactive derivatives | Anti-cancer activity |
Case Study 1: CNS Modulation
A study published in Tetrahedron Letters demonstrated the effectiveness of compounds derived from this compound in modulating dopaminergic signaling pathways. The research indicated that these compounds could stabilize dopamine levels, which are critical for treating conditions like Parkinson's and Alzheimer's diseases .
Case Study 2: Antitumor Activity
Research published in Cell Cycle explored the anticancer properties of derivatives synthesized from this compound. The study identified several compounds that inhibited tumor growth through mechanisms involving tubulin disruption and apoptosis induction . These findings suggest that this compound could play a significant role in developing new cancer therapies.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-difluorobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the bromine and fluorine atoms make the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Positional Isomers: 4-Bromo-2,5-difluorobenzoyl Chloride
The 4-bromo-2,5-difluorobenzoyl chloride isomer shares the same molecular formula and weight as the 3-bromo derivative but differs in bromine placement (4-position vs. 3-position). Evidence indicates that the 4-bromo isomer is a critical intermediate in synthesizing ethyl 5-(4-bromo-2,5-difluoro-phenyl)oxazole-4-carboxylate , a precursor for tricyclic topoisomerase inhibitors . Key synthetic steps include:
- Reaction of 4-bromo-2,5-difluorobenzoic acid with oxalyl chloride to form the acyl chloride.
- Subsequent coupling with ethyl isocyanate in THF, yielding the oxazole ester with 89% efficiency .
Structural Implications :
- Electronic Effects: Both isomers feature electron-withdrawing fluorine and bromine substituents, enhancing the electrophilicity of the carbonyl carbon.
- Steric Considerations : The 3-bromo isomer may introduce steric hindrance near the carbonyl group, affecting nucleophilic attack in acylation reactions.
Other Halogenated Benzoyl Chlorides
Table 1. Comparative Analysis of 3-Bromo-2,5-difluorobenzoyl Chloride and Key Analogues
Biological Activity
3-Bromo-2,5-difluorobenzoyl chloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a benzene ring substituted with bromine and fluorine atoms, along with an acyl chloride functional group. The molecular formula is CBrFClO. The presence of both halogens enhances its reactivity, making it a valuable intermediate in organic synthesis.
Biological Activity
Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to modify proteins and enzymes through acylation. This modification can significantly influence various cellular processes, including enzyme activity and protein interactions. The acyl chloride group is particularly reactive towards nucleophiles, which facilitates the formation of covalent bonds with amino acid side chains in proteins.
Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzoyl chlorides have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.
Anticancer Potential:
Studies have suggested that halogenated benzoyl chlorides can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial function. For example, a related compound was found to inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by the nature and position of substituents on the benzene ring:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Bromine | 3 | Enhances reactivity |
| Fluorine | 2 & 5 | Increases lipophilicity and potency |
The introduction of electron-withdrawing groups like fluorine increases the electrophilicity of the acyl chloride, enhancing its ability to react with nucleophiles in biological systems.
Case Studies
-
Antimicrobial Efficacy:
A study investigated the antimicrobial activity of various benzoyl chloride derivatives against Staphylococcus aureus and Escherichia coli. Compounds with halogen substitutions demonstrated significant antibacterial activity compared to their non-halogenated counterparts . -
Anticancer Activity:
A derivative of this compound was tested in vitro against several cancer cell lines. Results indicated that the compound inhibited cell growth by inducing apoptosis via the mitochondrial pathway .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy :
- IR Spectroscopy : A strong C=O stretch near 1770 cm⁻¹ (acyl chloride) and C-F stretches at 1100–1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z 255.44 (C₇H₂BrClF₂O) with fragmentation patterns reflecting loss of Cl and CO groups .
How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Advanced Research Focus
The electron-withdrawing nature of bromine (inductive effect) and fluorine (resonance and inductive effects) increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the bulky bromine atom at position 3 may reduce accessibility to the carbonyl group, requiring optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) . Computational studies (DFT) can model charge distribution to predict reactivity trends.
In cross-coupling reactions using this compound, what strategies can mitigate competing side reactions such as dehalogenation or homocoupling?
Q. Advanced Research Focus
- Catalyst Selection : Use Pd(PPh₃)₄ or Buchwald-Hartwig catalysts to suppress β-hydride elimination, which causes dehalogenation.
- Additives : Silver salts (Ag₂CO₃) or copper(I) iodide can stabilize intermediates and reduce homocoupling .
- Temperature Control : Lower temperatures (0–25°C) minimize radical pathways leading to homocoupling. Monitor reaction progress via TLC or GC-MS to identify side products early .
What are the recommended safety protocols for handling this compound, given its hazardous properties?
Q. Methodological Guidance
- PPE : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of corrosive vapors.
- Neutralization : Quench residual acyl chloride with aqueous sodium bicarbonate (NaHCO₃) to form non-reactive carboxylates.
- Storage : Keep in a dry, cool environment (<4°C) under inert gas (Ar/N₂) to prevent hydrolysis .
How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?
Advanced Research Focus
Discrepancies in coupling constants or chemical shifts often arise from solvent effects or impurities . For example:
- Deuterated Solvents : Ensure complete deuteration of DMSO-d₆ or CDCl₃ to avoid proton contamination.
- Dynamic Effects : Fluorine’s strong electronegativity can cause unexpected splitting patterns; compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian simulations) .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish target signals from byproducts like hydrolyzed benzoic acids .
What role does this compound play in synthesizing bioactive molecules, and how can its reactivity be tuned for specific targets?
Advanced Research Focus
The compound serves as a key intermediate in peptide coupling (activating carboxyl groups) and kinase inhibitor synthesis. To tune reactivity:
- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during multi-step syntheses.
- Directed Ortho-Metalation : Use the bromine atom as a directing group for regioselective functionalization .
How do steric and electronic factors influence the stability of this compound under varying storage conditions?
Q. Methodological Guidance
- Steric Shielding : The bulky bromine substituent reduces hydrolysis rates compared to less-hindered acyl chlorides.
- Moisture Sensitivity : Store under anhydrous conditions with molecular sieves (3Å) to prolong shelf life.
- Thermal Stability : Decomposition occurs above 80°C; monitor via DSC (differential scanning calorimetry) for safe handling thresholds .
What analytical methods are suitable for quantifying trace impurities in this compound?
Q. Methodological Guidance
- GC-MS/EI : Detect volatile byproducts (e.g., residual thionyl chloride) with detection limits <0.1%.
- ICP-OES : Quantify heavy metal catalysts (e.g., Pd) in ppb ranges.
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .
How can computational chemistry aid in predicting the reactivity of this compound in novel reaction systems?
Q. Advanced Research Focus
- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks (e.g., Fukui indices for electrophilic sites).
- Molecular Dynamics : Simulate solvent effects on reaction kinetics in DCM vs. THF .
- Docking Studies : Predict binding affinities when the compound is used to synthesize enzyme inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
